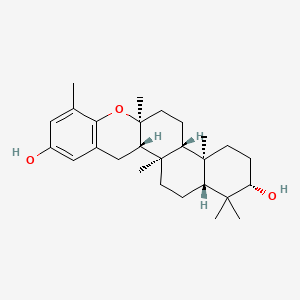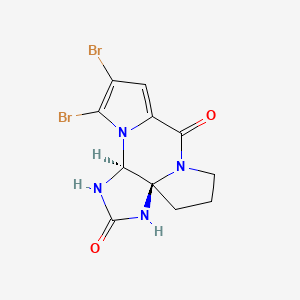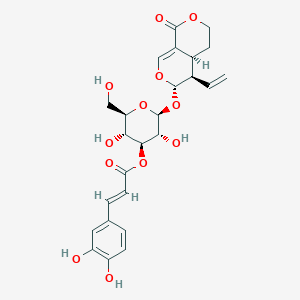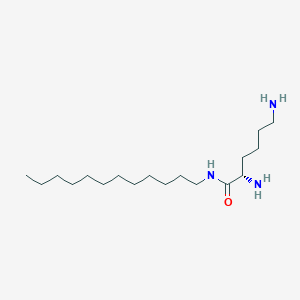
(2-Aminobenzyl)triphenylphosphonium bromide
Vue d'ensemble
Description
“(2-Aminobenzyl)triphenylphosphonium bromide” is a chemical compound with the linear formula H2NC6H4CH2P(C6H5)3Br . It has a molecular weight of 448.33 .
Synthesis Analysis
This compound is used as a reactant for intramolecular Wittig reactions, preparation of 2,3-disubstituted indoles, and preparation of pyrrolocarbazoles as poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string [Br-].Nc1ccccc1CP+(c3ccccc3)c4ccccc4 . The InChI key for this compound is FBTZMAUPYYNVPM-UHFFFAOYSA-M .Chemical Reactions Analysis
The compound is suitable for C-C bond formation reactions . It has been used in the synthesis of 2,3-disubstituted indoles and pyrrolocarbazoles .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a melting point of 245 °C (dec.) (lit.) .Applications De Recherche Scientifique
Intramolecular Wittig Reaction
The (2-Aminobenzyl)triphenylphosphonium bromide serves as a valuable reactant in intramolecular Wittig reactions. These reactions involve the formation of carbon-carbon (C-C) bonds through the reaction of a phosphonium ylide with an aldehyde or ketone. The resulting products can be useful intermediates in the synthesis of complex organic molecules .
Synthesis of 2,3-Disubstituted Indoles
The compound plays a crucial role in the synthesis of 2,3-disubstituted indoles. When reacted with aromatic aldehydes or β-unsaturated aldehydes, it yields these indoles in high yields. These indoles find applications in medicinal chemistry, natural product synthesis, and material science .
Pyrrolocarbazoles as PARP-1 Inhibitors
Researchers have explored the use of (2-Aminobenzyl)triphenylphosphonium bromide in the preparation of pyrrolocarbazoles. These compounds exhibit promising activity as poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. PARP-1 inhibitors are relevant in cancer therapy, as they interfere with DNA repair mechanisms in cancer cells .
Photodynamic Therapy (PDT) Agents
Certain phosphonium salts, including this compound, have been investigated as potential photosensitizers for photodynamic therapy (PDT). PDT involves the activation of photosensitizers by light, leading to the generation of reactive oxygen species that selectively destroy cancer cells. The unique properties of (2-Aminobenzyl)triphenylphosphonium bromide make it a candidate for PDT applications .
Mitochondrial Targeting
Due to its lipophilic nature, this compound can accumulate in mitochondria. Researchers have explored its use as a mitochondrial targeting agent. By selectively delivering therapeutic agents to mitochondria, it may enhance the efficacy of treatments for mitochondrial-related diseases, such as neurodegenerative disorders .
Antimicrobial Properties
Phosphonium salts, including (2-Aminobenzyl)triphenylphosphonium bromide, exhibit antimicrobial activity. They disrupt bacterial cell membranes, making them potential candidates for developing novel antibacterial agents. Further studies are needed to explore their full potential in this area .
Safety and Hazards
Mécanisme D'action
Target of Action
It is used as a reactant in the preparation of 2,3-disubstituted indoles and pyrrolocarbazoles , which are known to have various biological activities.
Mode of Action
It is used as a reactant in the intramolecular Wittig reaction , a chemical reaction used to couple aldehydes or ketones to triphenylphosphine to form an alkene.
Biochemical Pathways
It is used in the synthesis of pyrrolocarbazoles , which are known to inhibit poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 is involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage and cell death, particularly in cancer cells.
Result of Action
As a reactant in the synthesis of pyrrolocarbazoles , it contributes to the production of compounds that can inhibit PARP-1 , potentially leading to the accumulation of DNA damage and cell death in certain cells.
Propriétés
IUPAC Name |
(2-aminophenyl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NP.BrH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20,26H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTZMAUPYYNVPM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2N)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrNP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449889 | |
| Record name | (2-Aminobenzyl)triphenylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminobenzyl)triphenylphosphonium bromide | |
CAS RN |
78133-84-3 | |
| Record name | (2-Aminobenzyl)triphenylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Aminobenzyl)triphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: What is the primary application of (2-Aminobenzyl)triphenylphosphonium bromide in the context of the provided research?
A1: (2-Aminobenzyl)triphenylphosphonium bromide serves as a crucial starting material for synthesizing 2,3-disubstituted indoles [] and 2-substituted indoles []. This reaction proceeds through a condensation reaction with aldehydes, followed by intramolecular cyclization, ultimately forming the indole core.
Q2: How does the reaction with different aldehydes influence the final indole product?
A2: The choice of aldehyde directly dictates the substituent at the 2-position of the resulting indole. For instance, using aromatic aldehydes or α,β-unsaturated aldehydes with (2-Aminobenzyl)triphenylphosphonium bromide leads to 2,3-disubstituted indoles []. In contrast, employing indole-4-carboxaldehyde results in a 2-substituted indole product, specifically serving as an intermediate in the synthesis of arcyriacyanin A [].
Q3: Are there any advantages to using (2-Aminobenzyl)triphenylphosphonium bromide in indole synthesis compared to other methods?
A3: The research highlights several advantages:
- High yields: The reactions generally proceed with high yields, ranging from 81-97% [] depending on the specific aldehyde used.
- One-pot synthesis: The synthesis of 2-substituted indoles can be achieved in a one-pot reaction under microwave-assisted conditions [], simplifying the procedure and potentially increasing efficiency.
- Access to complex structures: This method allows access to complex indole structures, exemplified by its use in synthesizing rutaecarpine [] and formally synthesizing arcyriacyanin A [], both of which are biologically relevant molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(benzylamino)-3-cyanoquinolin-2-yl]-4-methoxybenzamide](/img/structure/B1246221.png)

![(3aR,4R,6Z,10Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1246227.png)


![(1S,3R,8R,11S,12S,14S,15R,16R)-14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B1246231.png)






